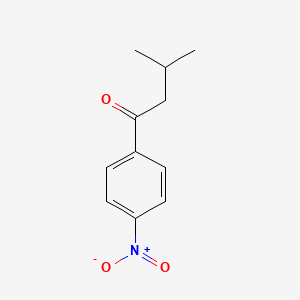

1-Butanone, 3-methyl-1-(4-nitrophenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Butanone, 3-methyl-1-(4-nitrophenyl)-, or MNPB, is a synthetic organic compound that has a variety of uses in scientific research. It is a colorless liquid with a pleasant odor, and it is soluble in both water and organic solvents. MNPB is primarily used as a reagent for the synthesis of other compounds, and it has been used in the synthesis of numerous compounds, including drugs and other compounds used in scientific research. MNPB is also used in the synthesis of polymers and other materials, and it is used in the production of pharmaceuticals and other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Organic Synthesis : Nitrophenyl derivatives are pivotal in organic synthesis, serving as intermediates in the preparation of various compounds. For instance, the synthesis and characterization of organic nonlinear optical (NLO) materials, such as N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile (NPAN), indicate the importance of nitrophenyl-based compounds in material science. These materials are explored for their potential optical properties, which are crucial in the development of electronic and photonic devices Gao, Chen, Wang, & Chen, 2006.

Crystal Growth and Material Properties : The study of crystal growth mechanisms and the effects of solvents on crystal habit further highlight the role of nitrophenyl derivatives in the development of advanced materials. This research is essential for optimizing the physical properties of materials for specific applications, such as in the pharmaceutical and electronics industries Chen Jianzhong, 2005.

Biological and Environmental Research

Toxicology and Carcinogenicity : Some studies focus on the metabolic pathways and toxicological implications of nitrosamines related to nitrophenyl derivatives, particularly in the context of tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). These studies are crucial for understanding the carcinogenic potential of tobacco products and for developing biomarkers for exposure assessment Hecht, Spratt, & Trushin, 2000.

Environmental Impact and Detection : The development of sensitive analytical methods for detecting nitrosamines and their metabolites in biological samples is another significant area of research. This is particularly relevant for assessing human exposure to carcinogens found in tobacco and tobacco smoke, contributing to environmental and public health research Xia, Mcguffey, Bhattacharyya, Sellergren, Yilmaz, Wang, & Bernert, 2005.

Wirkmechanismus

Target of Action

Similar compounds such as aldehydes and ketones are known to react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The compound’s interaction with its targets involves the nitrogen acting as a nucleophile . The oxygen can also act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes and ketones is a well-known biochemical pathway .

Pharmacokinetics

The pharmacokinetics of similar compounds can be studied using techniques such as ¹h nmr spectra .

Result of Action

The formation of oximes and hydrazones from aldehydes and ketones can result in significant changes in the chemical structure of the target molecules .

Eigenschaften

IUPAC Name |

3-methyl-1-(4-nitrophenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIHBNJZQHOZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)

![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)

![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)

![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)

![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)